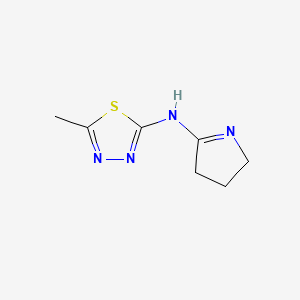
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with a suitable α,β-unsaturated carbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and various substituted thiadiazole compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with the growth and development of target organisms.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- varies depending on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function, thereby disrupting metabolic pathways.
Interacting with DNA: Intercalating into DNA strands and interfering with replication and transcription processes.
Modulating Receptors: Binding to specific receptors on cell surfaces and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: The parent compound, which lacks the N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- substituent.
2-Amino-1,3,4-thiadiazole: A simpler derivative with an amino group at the 2-position.
5-Methyl-1,3,4-thiadiazole-2-amine: A closely related compound with a methyl group at the 5-position and an amino group at the 2-position.
Uniqueness
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- is unique due to the presence of both the thiadiazole ring and the N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- substituent. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10N4S |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H10N4S/c1-5-10-11-7(12-5)9-6-3-2-4-8-6/h2-4H2,1H3,(H,8,9,11) |
InChI-Schlüssel |
GEXJSJUGQAGQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















